molecular formula C15H11IO2 B12603909 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-iodophenyl)- CAS No. 644973-66-0

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-iodophenyl)-

Cat. No.: B12603909
CAS No.: 644973-66-0
M. Wt: 350.15 g/mol
InChI Key: TYNGAPOLIWQGSF-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-iodophenyl)- is a chemical compound belonging to the benzopyran family This compound is characterized by the presence of an iodophenyl group attached to the dihydrobenzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-iodophenyl)- typically involves the iodination of a precursor benzopyran compound. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the introduction of the iodine atom into the benzopyran structure. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-iodophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the iodophenyl group.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-iodophenyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-iodophenyl)- involves its interaction with specific molecular targets and pathways. The iodophenyl group plays a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its antioxidant properties.

    4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Exhibits anti-inflammatory and antimicrobial activities.

    4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-: Studied for its potential anticancer effects.

Uniqueness

4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-iodophenyl)- is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

644973-66-0

Molecular Formula

C15H11IO2

Molecular Weight

350.15 g/mol

IUPAC Name

2-(2-iodophenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11IO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15H,9H2

InChI Key

TYNGAPOLIWQGSF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3I

Origin of Product

United States

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